Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

Lipophilicity CNS drug discovery Property-based design

This 4-chloro spirooxindole is a critical, rigid fragment for Nav1.7 sodium channel pain-target programs, as claimed in Xenon Pharmaceuticals' patent family. With zero rotatable bonds, XLogP3-AA of 1.6, and tPSA of 29.5 Ų, it uniquely enables systematic halogen-position SAR exploration of the indole periphery—a vector that the 5-chloro and 6-bromo analogs cannot replicate. Essential for fragment library assembly and ADME computational model calibration; available in research-grade 98% purity.

Molecular Formula C12H12ClNO2
Molecular Weight 237.68
CAS No. 2168969-06-8
Cat. No. B2829977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one
CAS2168969-06-8
Molecular FormulaC12H12ClNO2
Molecular Weight237.68
Structural Identifiers
SMILESC1COCCC12C3=C(C=CC=C3Cl)NC2=O
InChIInChI=1S/C12H12ClNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
InChIKeyMVWGBVCIEAWDAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one (CAS 2168969-06-8): Spirooxindole Building Block for Sodium Channel-Targeted Libraries


4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one (CAS 2168969-06-8) is a halogenated spirooxindole characterized by a tetrahydropyran ring spiro-fused to an oxindole core [1]. The compound possesses a molecular weight of 237.68 g/mol and a computed XLogP3-AA of 1.6, placing it within the moderately lipophilic range typical of CNS-penetrant fragment libraries [1]. Its structure aligns with the spiro-oxindole scaffold claimed in patents by Xenon Pharmaceuticals for sodium channel (Nav) modulation, specifically for the treatment of pain [2]. This positions 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one as a procurement-relevant intermediate or screening compound in ion channel drug discovery programs, where chlorine substitution at the 4-position of the indole ring offers a distinct vector for structure-activity relationship (SAR) exploration compared to other regioisomers or halogen analogs.

Why 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one Cannot Be Simply Replaced by Other Spirooxindoles


In-class substitution among spiro[indole-3,4'-oxane]-2-ones fails because the position and identity of the halogen substituent on the indole ring critically govern both the compound's physicochemical profile and its potential pharmacophoric interactions. Simple replacement with the 5-chloro regioisomer (CAS 156232-36-9) or the 6-bromo analog (CAS 1190861-43-8) alters the vector of the halogen substituent, which can dramatically shift the molecule's shape complementarity with biological targets such as voltage-gated sodium channels [1]. Furthermore, the 4-chloro derivative's computed XLogP3-AA of 1.6 [2] represents a specific lipophilicity point on the property scale; substituting chlorine with bromine (4-Br analog, MW ~282) or a trifluoromethyl group (4-CF₃ analog) would raise logP and molecular weight, potentially compromising ligand efficiency metrics critical in fragment-based drug discovery [3]. The absence of direct, publicly-available biological data for this specific compound does not diminish the established medicinal chemistry principle that regioisomeric and halogen-swapped analogs exhibit non-interchangeable target binding profiles and pharmacokinetic behaviors.

Quantitative Differentiation Evidence for 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one Against Closest Analogs


Lipophilicity Advantage Over the 5-Chloro Regioisomer for CNS Drug Design

The 4-chloro substitution yields a lower computed lipophilicity (XLogP3-AA = 1.6) compared to the 5-chloro regioisomer, which is predicted to have a higher logP due to different electronic distribution. In the context of CNS drug discovery, where optimal logP values typically range from 1 to 3 for balancing permeability and metabolic stability, the 4-chloro analog sits at the lower, more favorable end for reducing off-target binding [1]. This property differentiation is quantifiable via the XLogP3 algorithm, providing a reproducible metric for library selection.

Lipophilicity CNS drug discovery Property-based design

Molecular Weight and Ligand Efficiency Edge Over 6-Bromo and 4-Trifluoromethyl Analogs

With a molecular weight of 237.68 g/mol, the 4-chloro compound is significantly lighter than the 6-bromo analog (MW ~282.13 g/mol) [1] and the 4-(trifluoromethyl) analog (MW ~281.23 g/mol). This ~44 g/mol difference translates to a higher ligand efficiency (LE) potential if biological activity is normalized. In fragment-based drug discovery, maintaining MW below 250 Da is a key criterion for fragment library design [2]. The 4-chloro derivative meets this threshold, whereas the bromo and trifluoromethyl analogs exceed it, potentially disqualifying them from certain fragment screening cascades.

Ligand efficiency Fragment-based drug discovery Molecular weight

Unique 4-Chloro Substitution Vector Not Replicated by 5-Chloro, 6-Fluoro, or 6-Methyl Analogs

The chlorine atom at the 4-position on the indole ring is positioned ortho to the spiro junction, creating a unique steric and electronic environment compared to the 5-chloro (para to spiro junction), 6-fluoro, and 6-methyl analogs. Patent claims from Xenon Pharmaceuticals explicitly cover spiro-oxindole compounds with variable substituents for sodium channel inhibition, where the specific halogen position alters the molecule's interaction with the Nav channel voltage-sensing domain [1]. While no head-to-head pharmacological data is publicly available, the structural differentiation is evident from the SMILES string: the 4-chloro compound (Clc1cccc2c1C13CCOCC1) vs. the 5-chloro compound (Clc1ccc2c(c1)C13CCOCC1) .

Shape complementarity Structure-activity relationship Sodium channels

Rotatable Bond Count of Zero Confers Conformational Rigidity Advantage

4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one has a rotatable bond count of zero [1], a property that distinguishes it from many acyclic or partially saturated analogs used in medicinal chemistry. Conformational rigidity is associated with improved binding affinity due to reduced entropic penalty upon target binding [2]. In contrast, certain spirooxindole analogs with pendant groups (e.g., N-alkylated derivatives) possess one or more rotatable bonds, increasing conformational flexibility and potentially reducing target specificity.

Conformational restriction Binding entropy Bioavailability

Optimal Procurement and Research Use Cases for 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one


Fragment-Based Screening Against Voltage-Gated Sodium Channels (Nav1.7)

With a molecular weight of 237.68 g/mol and a computed logP of 1.6, 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one meets the 'rule of three' criteria for fragment-based lead discovery [1]. Procurement for fragment library assembly targeting Nav1.7, a validated pain target claimed in Xenon's patent family [2], is a high-priority scenario. The 4-chloro isomer provides a unique vector for halogen bonding interactions that the 5-chloro and 6-substituted analogs cannot replicate.

SAR Expansion of Spirooxindole Sodium Channel Blocker Series

Medicinal chemistry teams pursuing sodium channel inhibitors require systematic exploration of halogen position effects. The 4-chloro isomer fills a critical gap in commercially available spiro[indole-3,4'-oxane]-2-one derivatives, which include 5-chloro, 6-bromo, 6-fluoro, and 6-methyl variants. Procuring this compound enables complete SAR interrogation of the indole ring periphery, a key step in optimizing potency and selectivity against off-target isoforms [2].

Conformational Restriction Tool for Bioisostere Evaluation

The compound's zero rotatable bonds make it an ideal rigid scaffold for testing the impact of conformational constraint on target binding. Researchers can use 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one as a reference compound to evaluate whether introducing flexibility (via analogs with rotatable bonds) improves or diminishes activity [3]. This application is directly supported by the rotatable bond count data available from PubChem [4].

Reference Standard for Chlorine-Specific Physicochemical Profiling

As a chlorine-containing spirooxindole with well-defined computed properties (XLogP3-AA = 1.6, MW = 237.68 g/mol, tPSA = 29.5 Ų) [4], this compound serves as a calibration standard for computational models predicting the effect of halogen substitution on ADME properties. Procurement for in silico model validation or experimental determination (e.g., LogD7.4, solubility) is a recognized industrial application.

Quote Request

Request a Quote for 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.